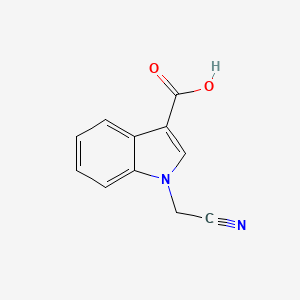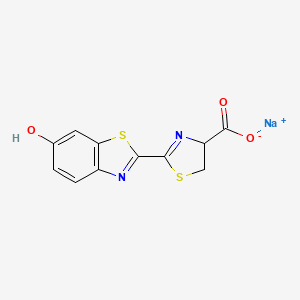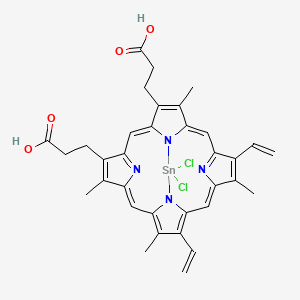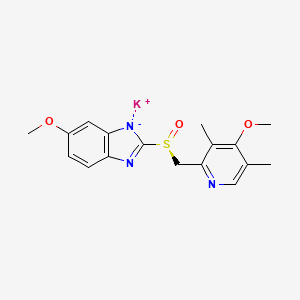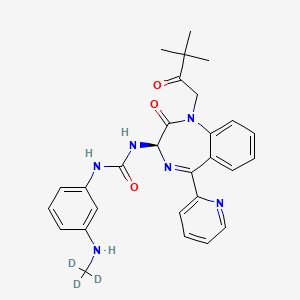
Sograzepide-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sograzepide-d3, also known as Netazepide-d3, is a deuterium-labeled version of Sograzepide. It is a highly potent, selective, and orally active antagonist of the Gastrin/Cholecystokinin-B receptor. The compound has a molecular formula of C28D3H27N6O3 and a molecular weight of 501.595 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sograzepide-d3 involves the incorporation of deuterium into the Sograzepide molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of this compound likely follows similar principles as laboratory synthesis but on a larger scale. This involves the use of specialized equipment and conditions to ensure the incorporation of deuterium and the purity of the final product .
化学反応の分析
Types of Reactions
Sograzepide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the deuterium atoms, can be used to further modify the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
Sograzepide-d3 is primarily used in scientific research due to its high selectivity and potency as a Gastrin/Cholecystokinin-B receptor antagonist. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Sograzepide in various samples.
Biology: Employed in studies investigating the role of Gastrin/Cholecystokinin-B receptors in biological systems.
Medicine: Investigated for its potential therapeutic effects in conditions related to Gastrin/Cholecystokinin-B receptor activity.
Industry: Utilized in the development of new pharmaceuticals targeting Gastrin/Cholecystokinin-B receptors
作用機序
Sograzepide-d3 exerts its effects by selectively binding to and antagonizing the Gastrin/Cholecystokinin-B receptor. This receptor is involved in various physiological processes, including gastric acid secretion and cell proliferation. By blocking this receptor, this compound can inhibit these processes, making it a valuable tool in research and potential therapeutic applications .
類似化合物との比較
Similar Compounds
Sograzepide (Netazepide): The non-deuterated version of Sograzepide-d3, with similar pharmacological properties.
YF 476: Another potent and selective Gastrin/Cholecystokinin-B receptor antagonist.
YM-220: A compound with similar activity and selectivity for the Gastrin/Cholecystokinin-B receptor.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which can affect its pharmacokinetic and metabolic profiles. This makes it particularly useful in research settings where precise quantification and tracking of the compound are required .
特性
分子式 |
C28H30N6O3 |
|---|---|
分子量 |
501.6 g/mol |
IUPAC名 |
1-[(3R)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(trideuteriomethylamino)phenyl]urea |
InChI |
InChI=1S/C28H30N6O3/c1-28(2,3)23(35)17-34-22-14-6-5-12-20(22)24(21-13-7-8-15-30-21)32-25(26(34)36)33-27(37)31-19-11-9-10-18(16-19)29-4/h5-16,25,29H,17H2,1-4H3,(H2,31,33,37)/t25-/m0/s1/i4D3 |
InChIキー |
YDZYKNJZCVIKPP-FDOJDRSYSA-N |
異性体SMILES |
[2H]C([2H])([2H])NC1=CC(=CC=C1)NC(=O)N[C@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=N4)CC(=O)C(C)(C)C |
正規SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


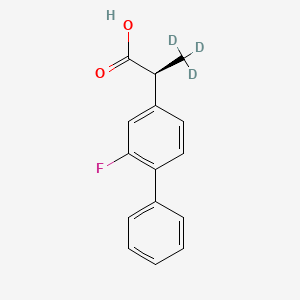
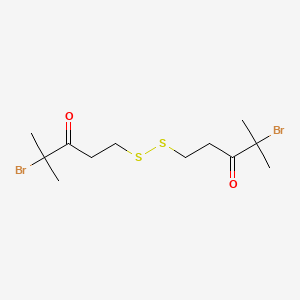
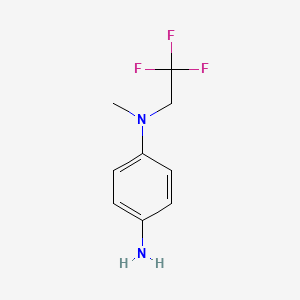
![2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-](/img/structure/B12430227.png)

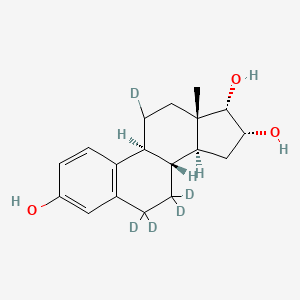
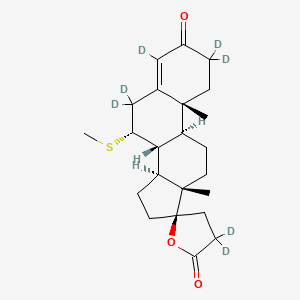

![N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B12430244.png)
